molecular formula C8H8BrClO4S B1309610 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 51072-64-1

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride

Cat. No.: B1309610
CAS No.: 51072-64-1
M. Wt: 315.57 g/mol
InChI Key: UGBLMSQDINTCMI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS 51072-64-1) emerged as a compound of interest in the late 20th century, driven by advancements in sulfonyl chloride chemistry. Early synthetic routes focused on modifying benzene derivatives through halogenation and sulfonation. A pivotal development occurred in 2008 with the publication of a patent (CN101407474A) detailing a multi-step synthesis starting from 3,4-dimethoxybenzaldehyde, involving bromination and subsequent sulfonyl chloride formation. This method highlighted the compound’s utility as an intermediate in pharmaceutical and agrochemical research, particularly for constructing sulfonamide derivatives.

The compound’s structural complexity—combining bromine, methoxy groups, and a sulfonyl chloride moiety—reflects broader trends in organosulfur chemistry, where tailored substituents enable precise modulation of reactivity and biological activity. Its discovery aligns with the growing demand for functionalized aromatics in drug discovery pipelines.

Nomenclature and Structural Classification

The systematic IUPAC name, 4-bromo-2,5-dimethoxybenzenesulfonyl chloride , derives from its benzene ring substituents:

  • A bromo group at position 4.
  • Methoxy groups at positions 2 and 5.
  • A sulfonyl chloride (-SO₂Cl) at position 1.

Molecular Formula : C₈H₈BrClO₄S
Molecular Weight : 315.57 g/mol.

Structural Features:

  • Aromatic Core : A benzene ring with electron-donating methoxy groups and an electron-withdrawing sulfonyl chloride group, creating a polarized electronic environment.
  • Stereoelectronic Effects : The sulfonyl chloride’s electrophilic sulfur atom facilitates nucleophilic substitution, while bromine enhances halogen-bonding potential.

Table 1: Key Structural and Physical Properties

Property Value/Description Source
Melting Point Not explicitly reported; analogs: 146–152°C
Boiling Point Decomposes before boiling
Density ~1.57 g/cm³ (predicted)
Solubility Soluble in chlorinated solvents (e.g., DCM)

Position in Organosulfur Chemistry

As a sulfonyl chloride, this compound belongs to a class of organosulfur reagents critical for forming sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Key roles include:

  • Electrophilic Reactivity : The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic acyl substitution with amines, alcohols, and thiols, enabling diverse functionalizations.
  • Directed Functionalization : Methoxy groups act as ortho/para-directing substituents, influencing regioselectivity in further aromatic substitutions.

Comparative Analysis with Related Compounds :

Compound Key Differences Reactivity Profile
Benzenesulfonyl chloride Lacks bromine and methoxy groups Less steric hindrance
Tosyl chloride (TsCl) Contains a methyl group at position 4 Higher crystallinity
4-Bromo-2,5-dimethoxy Identical core; varies in substituent positions Altered electronic effects

Overview of Benzenesulfonyl Chloride Derivatives

Benzenesulfonyl chlorides serve as foundational building blocks in synthetic chemistry. Derivatives like this compound are prized for their:

  • Synthetic Versatility : Used in peptide synthesis, polymer chemistry, and covalent inhibitor design.
  • Biological Relevance : Sulfonamide derivatives exhibit antimicrobial, antiviral, and enzyme-inhibitory properties.

Table 2: Applications of Selected Derivatives

Derivative Application Example
2-Bromo-4,5-dimethoxy Intermediate for kinase inhibitors Piperazine conjugates
4-Toluenesulfonyl chloride Protecting groups in organic synthesis Tosyl-protected amines
2-Nitrobenzenesulfonyl Activation of amines for coupling reactions Mitsunobu reaction reagents

Properties

IUPAC Name

2-bromo-4,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBLMSQDINTCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407104
Record name 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51072-64-1
Record name 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Bromination and Sulfonation Strategies

The synthesis of brominated dimethoxybenzene derivatives often involves sequential functionalization. For example:

  • Electrophilic bromination of 3,4-dimethoxytoluene under reflux with bromate/bromide salts in non-polar solvents (e.g., CCl₄) enables selective aromatic ring bromination.
  • Subsequent radical bromination at the benzylic position using initiators like dibenzoyl peroxide (BPO) and sulfuric acid yields dibrominated products.

Key Reaction Parameters

Parameter Optimal Conditions Impact on Yield/Purity
Temperature 0–5°C (sulfonation); 25°C (chlorination) Prevents over-sulfonation
Solvent Dichloromethane or CCl₄ Enhances selectivity
Stoichiometry 1.2 eq HSO₃Cl, 1.5 eq PCl₅ Ensures complete conversion
Reaction Time 4–6 hours (sulfonation); 2 hours (chlorination) Balances efficiency/degradation

Purification and Characterization

  • Purification : Recrystallization from dichloromethane/hexane (1:3) yields >95% purity.
  • Analytical Validation :
    • ¹H NMR : Methoxy singlets (δ 3.8–4.0 ppm), aromatic protons (δ 6.7–7.0 ppm).
    • FT-IR : S=O stretches at 1360–1370 cm⁻¹ and 1160–1180 cm⁻¹.

Challenges and Alternatives

  • Steric Hindrance : Methoxy groups at positions 4 and 5 may slow sulfonation.
  • Alternative Routes :
    • Direct sulfonation of pre-brominated dimethoxybenzene precursors.
    • Use of flow chemistry for controlled exotherm management.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Bromine: For bromination reactions.

    Sulfonyl Chloride: For introducing the sulfonyl chloride group.

    Nucleophiles: Such as amines for nucleophilic substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound include various substituted benzene derivatives and sulfonamide compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The sulfonyl chloride group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with its closest structural analog, 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride , and highlights key differences:

Property This compound 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride
CAS Number Not reported 937625-04-2
Molecular Formula C₈H₈BrClO₄S C₆H₂BrCl₃O₂S
Molecular Weight ~315.5 g/mol 324.41 g/mol
Substituents Br (2), OCH₃ (4,5), SO₂Cl (1) Br (2), Cl (4,5), SO₂Cl (1)
Electron Effects Methoxy groups are electron-donating Chlorine atoms are electron-withdrawing
Lipophilicity (Log P) Not available Not reported; dichloro analogs generally higher Log P
Key Observations:
  • In contrast, the dichloro analog’s electron-withdrawing Cl groups reduce ring electron density, favoring different reaction pathways.
  • Molecular Weight : The dichloro compound has a higher molecular weight due to additional chlorine atoms.
Dimethoxy Derivative
  • Nucleophilic Substitution : Reacts efficiently with amines (e.g., benzylamine, fluorobenzylamine) to form sulfonamides, achieving yields of 82–90% .
  • Suzuki Coupling : Serves as a precursor for cross-coupling reactions with boronic acids to construct biaryl systems .
Dichloro Derivative
Comparative Reactivity
  • The electron-donating methoxy groups in the dimethoxy compound likely accelerate nucleophilic aromatic substitution compared to the electron-poor dichloro analog.

Biological Activity

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a bromine atom, two methoxy groups, and a sulfonyl chloride functional group attached to a benzene ring. This compound has garnered attention in organic synthesis and medicinal chemistry, particularly as an intermediate in the production of more complex organic molecules and pharmaceuticals. Its biological activity, while not extensively documented, suggests potential interactions with various biological targets through electrophilic mechanisms.

  • Molecular Formula : C₈H₈BrClO₄S
  • Molecular Weight : 315.57 g/mol

The compound's reactivity is primarily attributed to its electrophilic aromatic substitution capabilities, facilitated by the sulfonyl chloride group. This property allows it to interact with nucleophiles, forming various derivatives that may exhibit biological activity.

The primary mechanism of action for this compound involves:

  • Electrophilic Aromatic Substitution : The sulfonyl chloride group acts as an excellent electrophile, enabling reactions with nucleophiles such as amines and alcohols. These reactions can lead to the formation of biologically active compounds.

Case Studies and Research Findings

  • Nucleophilic Substitution with Fluorobenzylamine :
    • In a study investigating allosteric inhibitors for liver pyruvate kinase (PKL), this compound was used as a precursor for synthesizing compounds that demonstrated inhibitory effects on PKL activity. The resulting compounds exhibited varying degrees of cell permeability and inhibition efficacy .
  • Synthesis of Derivatives :
    • The compound has been utilized in synthesizing N-benzyl derivatives that have shown potential anti-tumor effects by inhibiting specific kinases involved in cancer progression. This highlights the compound's utility in drug development targeting cancer therapies.
  • Biochemical Assays :
    • As a probe in biochemical assays, this compound has been employed to study enzyme activities, suggesting its role in elucidating enzyme mechanisms and interactions within metabolic pathways.

Applications

The applications of this compound extend across various fields:

  • Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry : Its derivatives are explored for their potential therapeutic effects against diseases such as cancer and metabolic disorders.
  • Industrial Use : The compound is also utilized in producing specialty chemicals and materials.

Data Table: Biological Activity Insights

Compound NameBiological ActivityMechanismReference
This compoundElectrophilic substitution leading to enzyme modificationNucleophilic attack on PKL
N-benzyl-2-bromo-4,5-dimethoxybenzenesulfonamidePotential anti-tumor effectsKinase inhibition
Derivatives from 2-bromo-4,5-dimethoxybenzeneUsed in biochemical assaysEnzyme activity modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with high purity?

  • Methodological Answer : A common approach involves sulfonation of 4,5-dimethoxybenzene using chlorosulfonic acid, followed by bromination at the ortho position. Key steps include:

  • Sulfonation : React 4,5-dimethoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid intermediate.
  • Bromination : Introduce bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to achieve regioselective bromination.
  • Chlorination : Treat the sulfonic acid with PCl₅ or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
  • Purification : Use cold ether recrystallization or silica-gel chromatography (hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~7.0–7.5 ppm). Bromine’s deshielding effect will split signals predictably.
  • IR Spectroscopy : Confirm sulfonyl chloride groups (S=O stretching at 1370–1350 cm⁻¹ and 1170–1150 cm⁻¹).
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks [M]⁺ at m/z ~308 (calculated for C₈H₇BrClO₄S).
  • Elemental Analysis : Validate C, H, S, and Cl content within ±0.3% of theoretical values.

Q. What safety protocols are essential when handling this sulfonyl chloride?

  • Methodological Answer :

  • PPE : Use nitrile gloves (tested for chemical resistance), sealed goggles, and a lab coat.
  • Ventilation : Work in a fume hood to avoid inhalation of toxic fumes.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).
  • Storage : Keep in a desiccator at 2–8°C, away from moisture and amines to prevent hydrolysis or sulfonamide formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of sulfonyl chlorides in nucleophilic substitutions?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or competing side reactions. Systematic approaches include:

  • Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) using stopped-flow techniques.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers from the bromine and methoxy substituents.
  • Isolation of Intermediates : Use low-temperature NMR to trap and characterize unstable intermediates (e.g., sulfonate esters).

Q. What experimental strategies optimize crystallographic analysis of derivatives from this compound?

  • Methodological Answer :

  • Crystal Growth : Use vapor diffusion with dichloromethane/hexane mixtures. The bromine atom enhances heavy-atom effects for phasing.
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to resolve high-resolution structures.
  • Refinement : Apply SHELXL-2019 for anisotropic displacement parameters and disorder modeling. Validate with R₁ < 5% and wR₂ < 12% .

Q. How does the steric and electronic profile of this compound influence its utility in multi-step organic syntheses?

  • Methodological Answer :

  • Steric Effects : The bromine atom hinders nucleophilic attack at the adjacent position, directing reactivity to the sulfonyl group.
  • Electronic Effects : Methoxy groups donate electron density, stabilizing the sulfonyl chloride against hydrolysis but activating the benzene ring for electrophilic substitutions.
  • Case Study : In peptide coupling, this reagent selectively sulfonates primary amines over alcohols due to its electrophilicity. Monitor competing pathways by quenching aliquots and analyzing via LC-MS.

Data Contradiction Analysis

Q. Why do some studies report instability in sulfonyl chloride derivatives under basic conditions, while others observe stability?

  • Methodological Answer : Contradictions stem from:

  • pH Sensitivity : Hydrolysis accelerates above pH 7. Use buffered conditions (pH 4–6) during reactions.
  • Solvent Choice : Aprotic solvents (e.g., THF) stabilize sulfonyl chlorides; protic solvents (e.g., MeOH) promote degradation.
  • Validation : Conduct stability assays via ¹H NMR in D₂O/CDCl₃ mixtures to track hydrolysis kinetics.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
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2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride

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